- A process for the preparation of [cyano(methoxyphenyl)methyl]cyclohexanol, India, , ,
Cas no 93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol)

93413-76-4 structure
Produktname:1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
- 1-(cyclohexanol)-(4methoxyphenyl)acetonitrile
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride
- 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
- 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol
- 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol
- (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile
- [(1-Cyano)-1-(4-Methoxyphenyl)Methyl ] Cyclohexanol
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
- 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol
- 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol
- 1-(Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
- 1-Hydroxycyclohexyl-(4-methoxyphenyl)acetonitrile
- 1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile
- Venlafaxine Cyano
- PubChem15651
- 1-(hydrocyclohexyl)-(4-methoxyphenyl)acetonitrile
- Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy-, (±)- (ZCI)
- α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile (ACI)
- (4-Methoxyphenyl)-(1-hydroxycyclohex-1-yl)acetonitrile
- α-(p-Methoxyphenyl)-α-(1-hydroxycyclohexyl)acetonitrile
- 1-[cyano(4-methoxyphenyl) methyl]cyclohexanol
- SCHEMBL1671921
- AS-37928
- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-
- 1-[cyano(p-methoxyphenyl)methyl] cyclohexanol
- alpha(1-Hydroxycyclohexyl)-p-methoxyphenylacetonitrile
- INTERMEDIATE OF VENLAFAXINE
- CS-0186384
- 1-[cyano(p-methoxy phenyl)methyl]cyclohexanol
- (1-hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile
- DB-017889
- 1[cyano-(4-methoxyphenvl)methyl]cyclohexanol
- 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol
- 1-[cyano-(4-methoxy phenyl)methyl]cyclohexanol
- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, (+/-)-
- 93413-76-4
- alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile
- KMK8U27KDY
- DTXSID101257342
- J-006057
- ASYJSBPNAIDUHX-UHFFFAOYSA-N
- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-, (+/-)-
- (1-Hydroxycyclohexyl)-(4-methoxyphenyl)aceton itrile
- AC-572
- 1-[cyano(4-methoxyphenyl)-methyl]cyclohexanol
- H1303
- MFCD06658142
- AKOS015889694
- 131801-69-9
- 1-[cyano(4-methoxy-phenyl)methyl]cyclohexanol
- BCP08873
-
- MDL: MFCD06658142
- Inchi: 1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
- InChI-Schlüssel: ASYJSBPNAIDUHX-UHFFFAOYSA-N
- Lächelt: N#CC(C1(CCCCC1)O)C1C=CC(OC)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 245.14200
- Monoisotopenmasse: 245.141578849g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 3
- Komplexität: 306
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 53.2
- XLogP3: 3.1
Experimentelle Eigenschaften
- Farbe/Form: Farblose und transparente Flüssigkeit
- Dichte: 1.142
- Schmelzpunkt: 125.0 to 129.0 deg-C
- Siedepunkt: 410.146 ºC at 760 mmHg
- Flammpunkt: 201.849 ºC
- Brechungsindex: 1.561
- PSA: 53.25000
- LogP: 2.99758
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H302+H312+H332-H315-H319
- Warnhinweis: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Lagerzustand:0-10°C
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Zolldaten
- HS-CODE:2926909090
- Zolldaten:
China Zollkodex:
2926909090Übersicht:
299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-5g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 5g |
¥1737.0 | 2023-09-07 | |
Cooke Chemical | BD8329831-100mg |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 100mg |
RMB 105.60 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-100mg |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 100mg |
¥133.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-250mg |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 250mg |
¥160.0 | 2023-09-07 | |
Cooke Chemical | BD8329831-5g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 5g |
RMB 1412.00 | 2025-02-20 | |
TRC | C982103-250mg |
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol |
93413-76-4 | 250mg |
$196.00 | 2023-05-18 | ||
Fluorochem | 211895-5g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 95% | 5g |
£272.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257054-1g |
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 1g |
¥631.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1303-5G |
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |
93413-76-4 | >98.0%(HPLC)(N) | 5G |
¥1,765.00 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H834694-1g |
(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |
93413-76-4 | 98% | 1g |
¥640.00 | 2022-10-10 |
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: 1-Butanol ; 5 min, -5 - 0 °C
1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C
1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C
1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C
1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 °C
1.2 30 min, 15 °C; 4 h, 15 °C
1.2 30 min, 15 °C; 4 h, 15 °C
Referenz
- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanolJingxi Huagong Zhongjianti, 2009, 39(3), 45-46,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Water ; rt; 5 h, 50 °C
Referenz
- Green method for industrially producing venlafaxine hydrochloride, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 - 18 °C
1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C
1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C
Referenz
- Process and phase-transfer catalysts for the electrophilic condensation of substituted phenylacetonitriles with cyclic ketones to give substituted phenylhydroxynitriles, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, 25 - 30 °C
Referenz
- Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixturesBioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3279-3281,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Zinc nitrate , Aluminum nitrate nonahydrate , Lithium fluoride Solvents: Pyridine ; rt; 30 min, rt; rt → 60 °C; 2 h, 60 °C
Referenz
- Preparation method of pharmaceutical intermediate of desmethylvenlafaxine or venlafaxine under catalysis of hydrotalcite material, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water
Referenz
- Process for the preparation of 1-[cyano(aryl)methyl]cyclohexanols by the aldol condensation of phenylacetonitriles with cyclohexanone, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ; 1 h, 25 - 30 °C; 30 °C → 10 °C
1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C
1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C
Referenz
- Process for the preparation of an intermediate for venlafaxine, India, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium chloride , Sodium hydroxide Solvents: Water
Referenz
- Process for the preparation of substituted phenylacetonitriles via the aldol reaction of cyclohexanone with phenylacetonitriles in the presence of a base, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 30 min, 0 - 3 °C; 3 °C → -5 °C
1.2 3.5 h, -6 - -5 °C
1.2 3.5 h, -6 - -5 °C
Referenz
- Synthesis of venlafaxine hydrochlorideZhejiang Huagong, 2011, 42(5), 9-11,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; -5 - 0 °C; 2 - 4 h, -5 - 0 °C
Referenz
- An improved process for the preparation of venlafaxine, India, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ; 30 min, 0 °C
1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C
1.3 Solvents: Water ; 1 h, rt
1.4 Solvents: Water ; neutralized, rt
1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C
1.3 Solvents: Water ; 1 h, rt
1.4 Solvents: Water ; neutralized, rt
Referenz
- An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxineTetrahedron Letters, 2004, 45(39), 7291-7295,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt
Referenz
- Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysisOrganic & Biomolecular Chemistry, 2015, 13(36), 9381-9387,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 rt → 16 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C
Referenz
- Method of preparation of α-(1-hydroxycyclhexyl)-α-(4-methoxyphenyl)acetonitrile, Italy, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ; 15 h, 25 - 30 °C
Referenz
- Synthesis and molecular structure analysis of venlafaxine intermediate and its analogJournal of Chemical Crystallography, 2005, 35(12), 957-963,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ; rt → -2 °C; -2 °C; 2 - 3 h, -2 - 2 °C; 6 h, -2 - 2 °C
Referenz
- Process for preparation of substituted aryl acetonitrile derivatives, India, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 0 °C; 1 h, 0 - 5 °C
1.2 15 - 20 °C; 3 - 4 h, 20 °C
1.2 15 - 20 °C; 3 - 4 h, 20 °C
Referenz
- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt
Referenz
- Preparation of oxo-aza-spiro undecane derivatives as modulators of JAK-STAT pathway for the treatment of diseases, United States, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol , Water ; 0 °C; 6 h, 25 - 30 °C
Referenz
- Synthesis and crystal structure of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexyl acetateMolecular Crystals and Liquid Crystals, 2007, 469, 121-129,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water ; rt → 0 °C; 15 °C
1.2 10 min, < 15 °C
1.3 Solvents: Water ; 2 h
1.2 10 min, < 15 °C
1.3 Solvents: Water ; 2 h
Referenz
- Process for the preparation of 2-(1-hydroxycyclohexyl)-2-phenylacetonitriles from cyclohexanone and the nucleophilic addition of phenylacetonitriles in the presence of base and phase-transfer catalysts, India, , ,
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Raw materials
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preparation Products
1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Verwandte Literatur
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

Reinheit:99%
Menge:5g
Preis ($):326.0
Shanghai Jinhuan Chemical CO., LTD.
(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

Reinheit:98.00%
Menge:25kg
Preis ($):Untersuchung